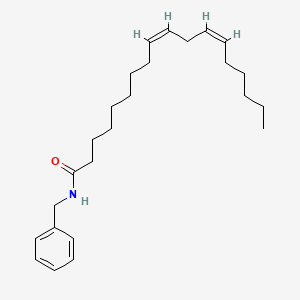

N-benzyllinoleamide

Descripción general

Descripción

La N-Bencilinoleamida es un compuesto orgánico con la fórmula molecular C₂₅H₃₉NO y un peso molecular de 369.58 g/mol . Es un derivado del ácido linoleico, donde el grupo carboxilo es reemplazado por un grupo bencilamida. Este compuesto es conocido por sus diversas actividades biológicas, incluidas las propiedades antiinflamatorias y antifatiga .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La N-Bencilinoleamida se puede sintetizar mediante la reacción del ácido linoleico con bencilamina. La reacción típicamente implica la activación del grupo carboxilo del ácido linoleico, seguida de la sustitución nucleofílica con bencilamina. Los reactivos comunes para esta activación incluyen diciclohexilcarbodiimida (DCC) y 4-dimetilaminopiridina (DMAP) en un solvente orgánico como el diclorometano .

Métodos de producción industrial: En entornos industriales, la síntesis de N-Bencilinoleamida puede implicar el uso de reactores de flujo continuo para optimizar las condiciones de reacción y mejorar el rendimiento. El proceso también puede incluir pasos de purificación como la recristalización o la cromatografía para obtener la pureza deseada .

Tipos de reacciones:

Oxidación: La N-Bencilinoleamida puede sufrir reacciones de oxidación, particularmente en los dobles enlaces de la porción de ácido linoleico. Los agentes oxidantes comunes incluyen permanganato de potasio y tetróxido de osmio.

Reducción: El compuesto se puede reducir mediante reacciones de hidrogenación, típicamente en presencia de un catalizador de paladio.

Sustitución: La N-Bencilinoleamida puede participar en reacciones de sustitución nucleofílica, especialmente en el nitrógeno de la amida.

Reactivos y condiciones comunes:

Oxidación: Permanganato de potasio en solución acuosa.

Reducción: Gas hidrógeno con paladio sobre carbono como catalizador.

Sustitución: Bencilamina en presencia de una base como la trietilamina.

Productos principales:

Oxidación: Epóxidos o dioles, dependiendo de las condiciones de reacción.

Reducción: Amidas saturadas.

Sustitución: Varias amidas sustituidas dependiendo del nucleófilo utilizado.

Aplicaciones Científicas De Investigación

Química: Se utiliza como un compuesto modelo en el estudio de la formación de enlaces amida y reacciones.

Biología: Investigado por su papel en la modulación de las vías biológicas, particularmente aquellas relacionadas con la inflamación y la fatiga.

Medicina: Explorado por sus posibles efectos terapéuticos, incluidas las propiedades antiinflamatorias y analgésicas.

Mecanismo De Acción

La N-Bencilinoleamida ejerce sus efectos principalmente a través de la inhibición de la hidrolasa de epóxido soluble (sEH). Esta enzima participa en el metabolismo de los epóxidos derivados de ácidos grasos poliinsaturados. Al inhibir la sEH, la N-Bencilinoleamida aumenta los niveles de estos epóxidos, que tienen propiedades antiinflamatorias y analgésicas. El compuesto también activa el factor 2 relacionado con el factor eritroide 2 nuclear (Nrf2), un factor de transcripción involucrado en la respuesta celular al estrés oxidativo .

Compuestos similares:

N-Bencil-9,12-octadecadienamida: Otro derivado del ácido linoleico con actividades biológicas similares.

Linoleamida: El compuesto principal sin el grupo bencilo.

Unicidad: La N-Bencilinoleamida es única debido a su doble acción como inhibidor de la hidrolasa de epóxido soluble y un activador del factor 2 relacionado con el factor eritroide 2 nuclear. Este doble mecanismo contribuye a sus potentes efectos antiinflamatorios y analgésicos, lo que la convierte en una candidata prometedora para aplicaciones terapéuticas .

Comparación Con Compuestos Similares

N-Benzyl-9,12-octadecadienamide: Another derivative of linoleic acid with similar biological activities.

Linoleamide: The parent compound without the benzyl group.

Macamide: A related compound found in Lepidium meyenii (maca) with similar anti-fatigue properties.

Uniqueness: N-Benzyllinoleamide is unique due to its dual action as an inhibitor of soluble epoxide hydrolase and an activator of nuclear factor erythroid 2-related factor 2. This dual mechanism contributes to its potent anti-inflammatory and analgesic effects, making it a promising candidate for therapeutic applications .

Actividad Biológica

N-Benzyllinoleamide is a compound of increasing interest due to its diverse biological activities. This article reviews the current understanding of its biological effects, including anti-inflammatory, antimicrobial, and potential antiviral properties, supported by various studies and case reports.

Chemical Structure and Synthesis

This compound is derived from linoleic acid and is characterized by the presence of a benzyl group attached to the nitrogen atom of the amide functional group. The synthesis typically involves the reaction of linoleic acid derivatives with benzylamine under specific conditions to yield this compound.

1. Anti-Inflammatory Activity

Several studies have highlighted the anti-inflammatory properties of this compound. For instance, a study demonstrated that this compound significantly inhibited carrageenan-induced rat paw edema, achieving an inhibition rate of approximately 94.69% at 1 hour post-administration. This suggests a potent anti-inflammatory effect that could be beneficial in treating inflammatory conditions.

| Time (h) | Inhibition Rate (%) |

|---|---|

| 1 | 94.69 |

| 2 | 89.66 |

| 3 | 87.83 |

The mechanism behind this activity may involve the modulation of pro-inflammatory cytokines and mediators, although further research is needed to elucidate the exact pathways involved.

2. Antimicrobial Activity

This compound has also shown promising antimicrobial properties against various pathogens. The minimum inhibitory concentration (MIC) values for different bacterial strains are as follows:

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| E. coli | 6.72 |

| S. aureus | 6.63 |

| Pseudomonas aeruginosa | 6.67 |

These findings indicate that this compound is particularly effective against E. coli and S. aureus, making it a candidate for further development as an antimicrobial agent.

3. Antiviral Activity

Recent studies have indicated that this compound exhibits antiviral activity, particularly against H1N1 influenza virus strains. The binding affinity of this compound to neuraminidase was measured at approximately -6.6 kcal/mol, suggesting a strong interaction that could inhibit viral replication.

Case Studies and Research Findings

A notable case study involving this compound examined its effects on cell lines infected with H1N1 virus, where it was observed to reduce viral load significantly compared to untreated controls. This reinforces its potential as an antiviral therapeutic agent.

4. Mechanistic Insights

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells:

- Anti-inflammatory : Inhibition of NF-kB signaling pathway.

- Antimicrobial : Disruption of bacterial cell wall synthesis.

- Antiviral : Inhibition of viral neuraminidase activity.

Propiedades

IUPAC Name |

(9Z,12Z)-N-benzyloctadeca-9,12-dienamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H39NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19-22-25(27)26-23-24-20-17-16-18-21-24/h6-7,9-10,16-18,20-21H,2-5,8,11-15,19,22-23H2,1H3,(H,26,27)/b7-6-,10-9- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJWLCIANOBCQGW-HZJYTTRNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CCCCCCCCC(=O)NCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\C/C=C\CCCCCCCC(=O)NCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H39NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18286-71-0 | |

| Record name | N-Benzyl-linoleamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018286710 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-BENZYL-LINOLEAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5P4OF5ZU43 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: What are the potential benefits of N-benzyllinoleamide related to exercise performance?

A1: Research suggests that this compound might have anti-fatigue properties, specifically in the context of exercise. A study using a mouse model demonstrated that administration of this compound could prolong exhaustive swimming time. [] This effect was linked to modulated energy metabolism, including increased liver glycogen and non-esterified fatty acid levels, as well as reduced lactic acid, blood ammonia, and lactate dehydrogenase levels after exercise. [] Additionally, the compound appears to improve antioxidant status, as evidenced by decreased malondialdehyde content and increased superoxide dismutase and glutathione peroxidase activities in the brain, muscle, and liver of mice subjected to swimming exercises. []

Q2: Does this compound interact with the endocannabinoid system?

A2: Yes, this compound exhibits moderate binding affinity for the cannabinoid CB1 receptor (Ki = 0.48 μM). [] Furthermore, it demonstrates weak inhibition of fatty acid amide hydrolase (FAAH) and potently inhibits anandamide cellular uptake. [] This suggests that this compound might exert some of its effects through modulation of the endocannabinoid system.

Q3: What are the implications of this compound's interaction with the endocannabinoid system?

A3: While more research is needed, the interaction of this compound with the endocannabinoid system could be relevant for its potential therapeutic applications. The endocannabinoid system is involved in various physiological processes, including pain modulation, mood regulation, and immune responses. [] Targeting this system with compounds like this compound could offer novel therapeutic strategies for conditions related to these processes.

Q4: Are there any analytical methods available to identify and quantify this compound in Maca samples?

A4: Yes, several analytical methods have been developed to identify and quantify this compound in Maca samples. High-performance liquid chromatography coupled with ultraviolet and mass spectrometry (HPLC-UV-MS/MS) has been successfully employed for this purpose. [, ] This technique enables the separation, identification, and quantification of this compound and other macamides present in complex plant matrices.

Q5: How do the levels of this compound vary among different Maca varieties?

A5: Research indicates that the concentration of macamides, including this compound, can vary significantly among different Maca varieties. For instance, a study comparing yellow, black, white, and purple Maca varieties found that yellow and black Maca had the highest concentrations of macamides, followed by white and purple Maca. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.